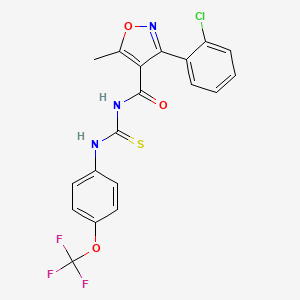
1-(3-(2-Chlorophenyl)-5-methylisoxazol-4-ylcarbonyl)-3-(4-(trifluoromethoxy)phenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(2-Chlorophenyl)-5-methylisoxazol-4-ylcarbonyl)-3-(4-(trifluoromethoxy)phenyl)thiourea is a useful research compound. Its molecular formula is C19H13ClF3N3O3S and its molecular weight is 455.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(2-Chlorophenyl)-5-methylisoxazol-4-ylcarbonyl)-3-(4-(trifluoromethoxy)phenyl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties. The presence of the thiourea moiety is particularly significant, as thiourea derivatives have been shown to exhibit a wide range of biological activities.
Chemical Formula
- Molecular Formula : C16H14ClF3N2O3S
- Molecular Weight : 396.8 g/mol
Structural Features
- Thiourea group
- Isoxazole ring
- Trifluoromethoxy group
1. Anticancer Activity
Recent studies have demonstrated that thiourea derivatives, including the compound , can inhibit the growth of various cancer cell lines. The following table summarizes key findings related to anticancer activity:
These studies indicate that the compound can effectively target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling.
2. Antimicrobial Activity
The compound has also shown promising results against various microbial strains. The following table provides an overview of its antimicrobial efficacy:
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 2 |
| Mycobacterium tuberculosis | <4 |
| Escherichia coli | 10 |
The compound exhibited dual inhibition of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, thereby enhancing its antimicrobial potential .
3. Antioxidant Activity
Antioxidant properties have been observed in several thiourea derivatives, with studies indicating that these compounds can scavenge free radicals effectively. For example:
- DPPH Assay : The compound showed significant radical scavenging activity with an IC50 value comparable to well-known antioxidants.
Summary of Biological Findings
The biological activities of this compound highlight its potential as a therapeutic agent across multiple domains:
- Anticancer : Effective against multiple cancer types with low IC50 values.
- Antimicrobial : Strong activity against resistant strains.
- Antioxidant : Capable of neutralizing free radicals.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated that it induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase. This was corroborated by flow cytometry analysis which showed an increase in sub-G1 population after treatment.
Case Study 2: Antimicrobial Resistance
In another study focusing on antimicrobial resistance, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it not only inhibited bacterial growth but also reduced biofilm formation, suggesting a dual mechanism that could be exploited for therapeutic applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[[4-(trifluoromethoxy)phenyl]carbamothioyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3S/c1-10-15(16(26-29-10)13-4-2-3-5-14(13)20)17(27)25-18(30)24-11-6-8-12(9-7-11)28-19(21,22)23/h2-9H,1H3,(H2,24,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJYJTAJPWLCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














